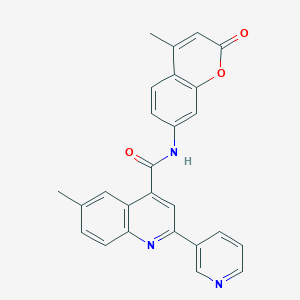![molecular formula C21H27N3O3 B6092042 2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide](/img/structure/B6092042.png)
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide, also known as DPN, is a chemical compound that has been widely studied for its potential therapeutic applications. DPN belongs to the class of nicotinamide adenine dinucleotide (NAD) analogs and has been found to modulate NAD metabolism, which has implications in many physiological and pathological processes.
作用機序
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide modulates NAD metabolism by acting as a competitive inhibitor of NAD synthetase, which converts nicotinamide mononucleotide (NMN) to NAD. This compound has a higher affinity for NAD synthetase than NMN, which leads to a decrease in NAD synthesis and an increase in NMN levels. NMN can then be converted back to NAD through the salvage pathway, which is regulated by nicotinamide phosphoribosyltransferase (NAMPT). This compound has also been found to activate the sirtuin family of NAD-dependent deacetylases, which are involved in many cellular processes, such as DNA repair, energy metabolism, and aging.
Biochemical and Physiological Effects
This compound has been found to have many biochemical and physiological effects. It has been shown to increase NMN levels and decrease NAD levels in cells and tissues. This compound has also been found to activate sirtuins and increase their deacetylase activity. This leads to changes in gene expression and cellular processes, such as DNA repair, energy metabolism, and aging. This compound has also been found to have anti-inflammatory, anti-cancer, and neuroprotective effects.
実験室実験の利点と制限
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has many advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in large quantities. This compound has also been extensively studied, and its mechanism of action and physiological effects are well understood. However, this compound has some limitations for lab experiments. It is a relatively expensive compound, and its effects can be dose-dependent. This compound can also have off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are many future directions for research on 2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide. One area of research is the development of this compound analogs with improved pharmacokinetic properties and specificity for NAD metabolism enzymes. Another area of research is the investigation of this compound's effects on cellular processes, such as DNA repair, energy metabolism, and aging. This compound's potential therapeutic applications in neurodegenerative diseases, cancer, and inflammation also warrant further investigation. Finally, the role of this compound in the gut microbiome and its potential effects on host physiology and disease should be explored.
合成法
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide can be synthesized through a multistep process, starting from 2,6-dimethoxybenzaldehyde and 3-piperidin-1-ylpropan-1-amine. The intermediate product is then reacted with nicotinoyl chloride to yield this compound. The synthesis method has been optimized to obtain high yields and purity of this compound.
科学的研究の応用
2,6-dimethoxy-N-[1-(2-phenylethyl)-3-piperidinyl]nicotinamide has been extensively studied for its potential therapeutic applications. It has been found to modulate NAD metabolism, which is involved in many physiological and pathological processes, such as energy metabolism, DNA repair, and immune response. This compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. It has also been found to have anti-inflammatory and anti-cancer properties.
特性
IUPAC Name |
2,6-dimethoxy-N-[1-(2-phenylethyl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3/c1-26-19-11-10-18(21(23-19)27-2)20(25)22-17-9-6-13-24(15-17)14-12-16-7-4-3-5-8-16/h3-5,7-8,10-11,17H,6,9,12-15H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDRGDBANLDWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)C(=O)NC2CCCN(C2)CCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-methyl-3-phenylpropyl)-4-oxo-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazole-3-carboxamide](/img/structure/B6091972.png)
![8-[(1-cyclopropylethyl)amino]-2,6-dimethyl-2-octanol](/img/structure/B6091983.png)
![1-(cyclohexylmethyl)-3-hydroxy-3-{[methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-2-piperidinone](/img/structure/B6091986.png)
![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-1-(2-pyridinyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6092004.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6092009.png)
![2-[(2-chlorobenzyl)thio]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B6092010.png)
![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(4-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6092021.png)
![1-isopropyl-4-[3-(2-propyn-1-yloxy)phenyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6092036.png)
![2-methyl-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]-3-furamide](/img/structure/B6092059.png)
![3-{1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinyl}-N-(3-methylphenyl)propanamide](/img/structure/B6092062.png)
![2-{1-(3-phenylpropyl)-4-[(3-phenyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6092066.png)

![4-{[3-acetyl-2-(4-bromophenyl)-1,3-thiazolidin-4-yl]carbonyl}morpholine](/img/structure/B6092081.png)
